Product packaging for 2-Mesityl-1,3-dithiolane(Cat. No.:CAS No. 41159-04-0)

2-Mesityl-1,3-dithiolane

Cat. No.: B11941377
CAS No.: 41159-04-0
M. Wt: 224.4 g/mol
InChI Key: BZIGZWMJTGUUDI-UHFFFAOYSA-N
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Description

2-Mesityl-1,3-dithiolane is a specialized 1,3-dithiolane derivative valued in organic synthesis for its role as a robust protective group for aldehydes and ketones. Like its 1,3-dithiolane analogues, this compound can be readily formed from a carbonyl precursor and serves to mask the carbonyl functionality, stabilizing it against a wide range of harsh conditions encountered in multi-step syntheses, including strong bases and nucleophiles . The incorporation of the mesityl (2,4,6-trimethylphenyl) group at the 2-position introduces significant steric bulk, which can enhance the stability of the dithiolane ring and may also direct regioselectivity in subsequent deprotonation and functionalization steps. This makes this compound a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. Deprotection to regenerate the original carbonyl group can be achieved using various reagents, such as mercury(II) salts or oxidative methods like iodine in DMSO . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16S2 B11941377 2-Mesityl-1,3-dithiolane CAS No. 41159-04-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41159-04-0

Molecular Formula

C12H16S2

Molecular Weight

224.4 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-1,3-dithiolane

InChI

InChI=1S/C12H16S2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7,12H,4-5H2,1-3H3

InChI Key

BZIGZWMJTGUUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2SCCS2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Mesityl 1,3 Dithiolane and Analogues

Foundational Approaches to 1,3-Dithiolane (B1216140) Formation with Emphasis on 2-Substitution

The construction of the 1,3-dithiolane core is a cornerstone of organosulfur chemistry, primarily utilized for the protection of carbonyl groups and as a platform for further synthetic transformations. The introduction of a substituent at the 2-position, as in 2-Mesityl-1,3-dithiolane, is integral to these strategies.

Thioacetalization Reactions of Carbonyl Compounds with 1,2-Ethanedithiol (B43112)

The most direct and widely employed method for the synthesis of 2-substituted 1,3-dithiolanes is the thioacetalization of a corresponding carbonyl compound with 1,2-ethanedithiol. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with the dithiol, typically in the presence of an acid catalyst, to form the five-membered dithiolane ring. organic-chemistry.orgwikipedia.org For the synthesis of this compound, mesitaldehyde would serve as the carbonyl precursor.

Catalytic Systems for Dithiolane Synthesis (e.g., Brønsted Acids, Lewis Acids, Heterogeneous Catalysts)

A diverse array of catalytic systems has been developed to facilitate the thioacetalization reaction, enhancing reaction rates and yields. These catalysts function by activating the carbonyl group, making it more susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.

Brønsted Acids: Traditional Brønsted acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA) are effective catalysts for this transformation. nih.gov They operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov

Lewis Acids: A broad range of Lewis acids have proven to be highly efficient catalysts for dithiolane synthesis. organic-chemistry.orgmdpi.comnih.gov These include metal halides like zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and bismuth(III) chloride (BiCl₃), as well as metal triflates such as copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃). mdpi.comresearchgate.net Lewis acids coordinate with the carbonyl oxygen, which similarly activates the carbonyl group. nih.gov

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid-supported catalysts have been developed. These include materials like zeolites, montmorillonite (B579905) K-10 clay, and sulfonic acid-functionalized resins (e.g., Amberlyst-15). researchgate.net These catalysts offer the advantage of being easily separated from the reaction mixture by filtration. organic-chemistry.org

The choice of catalyst can significantly influence the reaction conditions and outcomes, with many modern methods striving for milder conditions and greater efficiency.

Catalytic Systems for 1,3-Dithiolane Synthesis
Catalyst TypeExamplesMode of Action
Brønsted AcidsHCl, p-TSAProtonation of the carbonyl oxygen
Lewis AcidsZnCl₂, InCl₃, BiCl₃, Sc(OTf)₃, Cu(OTf)₂Coordination to the carbonyl oxygen
Heterogeneous CatalystsZeolites, Montmorillonite K-10, Amberlyst-15Solid-phase acid catalysis
Modern Methodologies for Enhanced Chemo- and Regioselectivity

Contemporary research in dithiolane synthesis has focused on developing methodologies that offer high levels of chemo- and regioselectivity, which is crucial when working with complex molecules containing multiple functional groups. mdpi.comsemanticscholar.org

Chemoselectivity, the ability to protect one type of carbonyl group in the presence of another (e.g., an aldehyde over a ketone), can be achieved through the careful selection of the catalytic system. organic-chemistry.org For instance, certain Lewis acids have demonstrated a high preference for the thioacetalization of aldehydes while leaving ketones intact. organic-chemistry.org This selectivity is often attributed to the lower steric hindrance and greater electrophilicity of aldehydes.

Regioselectivity becomes important when a molecule contains multiple, chemically distinct carbonyl groups. In such cases, selective protection can be achieved by exploiting the inherent reactivity differences between the carbonyls or by using sterically bulky catalysts that favor reaction at the less hindered site.

Alternative Cyclization Strategies for the 1,3-Dithiolane Core

While the thioacetalization of carbonyl compounds is the most common route to 1,3-dithiolanes, alternative cyclization strategies provide different synthetic pathways to this important heterocyclic core. nih.govnih.govresearchgate.net

Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)

The [3+2]-cycloaddition reaction, a powerful tool in the synthesis of five-membered rings, offers a potential, though less common, route to the 1,3-dithiolane skeleton. uchicago.edunih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov For the synthesis of dithiolanes, this could conceptually involve a thiocarbonyl ylide as the 1,3-dipole. While not a standard method for preparing simple 2-substituted 1,3-dithiolanes, cycloaddition strategies are valuable for accessing more complex and highly functionalized dithiolane derivatives. acs.org

Targeted Synthetic Routes to this compound

Synthesis Involving Mesityl Halides and Related Mesityl-Containing Precursors

The direct synthesis of this compound from mesityl halides represents a primary route to this sterically hindered thioacetal. A common approach involves the reaction of a suitable mesityl precursor, such as mesitylaldehyde, with 1,2-ethanedithiol. This acid-catalyzed condensation reaction is a standard method for the formation of 1,3-dithiolanes.

Alternatively, the use of mesityl-containing organometallic reagents provides another synthetic avenue. For instance, a Grignard reagent derived from a mesityl halide can be reacted with a suitable electrophile containing the dithiolane moiety. While less direct, this method offers flexibility in the introduction of the mesityl group.

The reaction of 2-aryl-1,3-dithiolanes with di(mesityl)iodonium salts has been explored for the synthesis of dithioester derivatives. nih.govacs.org While this does not directly yield this compound, it demonstrates the reactivity of mesityl-containing reagents with the dithiolane ring system. nih.govacs.org

Mechanistic Investigations of this compound Formation Pathways

The formation of 1,3-dithiolanes, including this compound, from carbonyl compounds and 1,2-ethanedithiol is generally understood to proceed via an acid-catalyzed mechanism. The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. One of the thiol groups of 1,2-ethanedithiol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemithioacetal intermediate.

Subsequent protonation of the hydroxyl group of the hemithioacetal, followed by the elimination of a water molecule, generates a thionium (B1214772) ion. The second thiol group of the 1,2-ethanedithiol molecule then attacks this electrophilic thionium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dithiolane ring. The final step is the deprotonation of the resulting species to regenerate the acid catalyst and yield the final product. The steric hindrance presented by the mesityl group can influence the rate of these steps.

In a different context, the formation of 1,3-dithiolanes from rhodanine-derived enethiols has been proposed to occur through a mechanism involving the reaction of an enethiol(ate) tautomer with a thioketone tautomer, followed by a 5-endo-trig Michael reaction for cyclization. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of acid catalyst, solvent, reaction temperature, and reaction time.

Catalyst Selection: A range of Brønsted and Lewis acids can be employed to catalyze the thioacetalization reaction. organic-chemistry.org Common choices include p-toluenesulfonic acid, hydrochloric acid, and boron trifluoride etherate. The optimal catalyst will depend on the specific reactivity of the mesityl-containing precursor.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium position. Solvents that allow for the azeotropic removal of water, such as toluene (B28343) or benzene, are often used to drive the reaction to completion.

Temperature and Time: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, a balance must be found to ensure efficient conversion without compromising purity. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum product formation.

The following table summarizes typical reaction conditions that can be optimized for the synthesis of this compound:

ParameterConditions to OptimizeRationale
Catalyst p-Toluenesulfonic acid, HCl, BF₃·OEt₂To achieve efficient protonation of the carbonyl group.
Solvent Toluene, Benzene, DichloromethaneTo facilitate the reaction and enable azeotropic removal of water.
Temperature Room temperature to refluxTo balance reaction rate and minimize side reactions.
Reactant Ratio Equimolar or slight excess of 1,2-ethanedithiolTo ensure complete conversion of the mesityl precursor.

Synthesis of Chiral this compound Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of chiral this compound derivatives, where a stereocenter is present at the C2 position of the dithiolane ring, requires the use of enantioselective or diastereoselective methods.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved through the use of chiral catalysts or chiral auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer.

Diastereoselective synthesis is employed when the starting material already contains a stereocenter. The goal is to control the formation of a new stereocenter in a specific relationship to the existing one, leading to the preferential formation of one diastereomer.

Use of Chiral Auxiliaries or Catalysts

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a reaction and is subsequently removed to yield the desired chiral product. For the synthesis of chiral this compound derivatives, a chiral dithiol could be employed as the auxiliary.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. Chiral Lewis acids or Brønsted acids can be used to catalyze the formation of the dithiolane ring in an enantioselective manner. The catalyst creates a chiral pocket that preferentially binds one enantiotopic face of the prochiral mesityl-containing substrate, leading to the formation of the desired enantiomer.

The following table outlines strategies for the synthesis of chiral this compound derivatives:

StrategyDescriptionExample
Chiral Auxiliary A chiral dithiol is used to form a diastereomeric mixture of dithiolanes, which can then be separated.Reaction of mesitylaldehyde with a C₂-symmetric chiral 1,2-dithiol.
Chiral Catalyst A chiral acid catalyst is used to promote the enantioselective addition of 1,2-ethanedithiol to a prochiral mesityl precursor.Use of a chiral BINOL-derived phosphoric acid catalyst.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is driven by the need to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable materials, and energy-efficient methods. The inherent stability of the 1,3-dithiolane ring system makes it a valuable protecting group in multi-step syntheses, further emphasizing the importance of clean and efficient preparation methods. organic-chemistry.org

A significant advancement in the green synthesis of 1,3-dithiolanes, which can be extrapolated to the synthesis of this compound, is the move towards solvent-free reaction conditions or the use of environmentally benign solvents like water.

Solvent-Free Synthesis:

The elimination of volatile organic solvents (VOCs) is a primary goal of green chemistry. For the synthesis of 2-aryl-1,3-dithiolanes, several methods have been developed that proceed efficiently without a solvent, often accelerated by microwave irradiation. researchgate.net These methods typically involve the reaction of an aldehyde, in this case, mesitaldehyde, with 1,2-ethanedithiol in the presence of a catalyst.

One notable approach involves the use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), which has proven to be a highly efficient and reusable catalyst for the formation of 1,3-dithiolanes at room temperature under solvent-free conditions. organic-chemistry.org Similarly, catalysts like iron(III) fluoride (B91410) have been effectively used for the thioacetalization of carbonyl compounds under solvent-free conditions, with the added benefit of catalyst recovery and reuse. researchgate.net The application of such solid-supported catalysts simplifies the work-up procedure, often requiring only filtration to isolate the product. organic-chemistry.org

Environmentally Benign Media:

Water is an ideal green solvent due to its non-toxic nature, abundance, and safety profile. The development of water-stable catalysts has enabled the synthesis of dithiolanes in aqueous media. For instance, a Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)₂] has been demonstrated as an effective and reusable catalyst for thioacetalization in water at room temperature. organic-chemistry.org Another approach utilizes a silica-functionalized dual Brønsted acidic ionic liquid, which acts as a highly efficient and recyclable catalyst for this transformation in water, achieving good to high yields. researchgate.net

The following table summarizes various catalytic systems used in the synthesis of 1,3-dithiolanes under green conditions, which are applicable to the synthesis of this compound.

CatalystReaction ConditionsAdvantages
HClO₄-SiO₂Solvent-free, room temperatureHigh efficiency, reusability
Iron(III) FluorideSolvent-freeCatalyst can be recovered and reused
Cu(DS)₂Water, room temperatureHigh chemoselectivity, ease of operation
Silica-functionalized dual Brønsted acidic ionic liquidWaterHigh efficiency, catalyst is recyclable
Poly(N-bromoacrylamide) (PNBA)Solvent-free, microwaveMild and efficient, catalyst is recoverable

The development of sustainable catalysts is crucial for the green synthesis of this compound. An ideal sustainable catalyst should be efficient, selective, recyclable, and non-toxic.

Heterogeneous Catalysts:

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. As mentioned, solid-supported catalysts like HClO₄-SiO₂ and aluminum hydrogen sulfate (B86663) have been successfully employed for the synthesis of thioacetals. researchgate.net Poly(N-bromoacrylamide) (PNBA) has also been utilized as a heterogeneous electrophilic catalyst under solvent-free and microwave conditions for the efficient protection of carbonyl compounds as their dithiolane derivatives. researchgate.net This method is noted for its simplicity and the reusability of the catalyst. researchgate.net

Homogeneous Catalysts:

While heterogeneous catalysts are often preferred for their ease of separation, homogeneous catalysts can offer higher activity and selectivity. The key to their sustainability lies in their recyclability. For instance, praseodymium triflate is an efficient and recyclable catalyst for the chemoselective protection of aldehydes. organic-chemistry.org Water-stable Brønsted acidic ionic liquids with an alkane sulfonic acid group have also been used, catalyzing the thioacetalization smoothly and allowing for the recycling of the catalytic system. researchgate.net

The steric hindrance of the mesityl group in this compound may influence the choice of catalyst. While many methods have been developed for a range of aldehydes and ketones, the steric bulk of the mesityl group could necessitate catalysts with specific properties to achieve high yields. Research on the fragmentation of 2-aryl-1,3-dithiolanes has shown that the steric properties of the aryl group can influence the success of subsequent reactions, a consideration that may also apply to the initial synthesis. nih.govacs.org

The following table provides examples of sustainable catalysts and their performance in the synthesis of 1,3-dithiolanes, with potential applicability to this compound.

Catalyst TypeCatalyst ExampleKey Features
Heterogeneous Solid AcidHClO₄-SiO₂Reusable, efficient under solvent-free conditions
Heterogeneous PolymericPoly(N-bromoacrylamide) (PNBA)Recoverable, suitable for microwave-assisted synthesis
Homogeneous Lewis AcidPraseodymium triflateRecyclable, high chemoselectivity
Homogeneous Ionic LiquidBrønsted acidic ionic liquidWater-stable, recyclable

Chemical Reactivity and Transformation Pathways of 2 Mesityl 1,3 Dithiolane

Reactions Involving the 1,3-Dithiolane (B1216140) Ring System

The reactivity of the 1,3-dithiolane ring in 2-Mesityl-1,3-dithiolane centers on the C-2 position, which can act as either a nucleophilic or an electrophilic center depending on the reaction conditions.

Nucleophilic Reactivity at the C-2 Position: Advancements in Umpolung Chemistry

The concept of "umpolung," or polarity inversion, allows for the transformation of the normally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. wikipedia.orgdnmfaizpur.org Dithioacetals, such as this compound, are classic precursors for this strategy. wikipedia.org Deprotonation at the C-2 position, situated between the two sulfur atoms, generates a carbanion that can function as a potent nucleophile. slideshare.netuwindsor.ca This approach facilitates the formation of carbon-carbon bonds that are otherwise challenging to construct through conventional synthetic disconnections. wikipedia.orgorganic-chemistry.org

While the six-membered 1,3-dithiane (B146892) ring system is renowned for forming stable 2-lithio derivatives widely used in the Corey-Seebach reaction, the five-membered 1,3-dithiolane ring exhibits distinct reactivity. organic-chemistry.orgnih.gov Upon deprotonation, 2-substituted-1,3-dithiolanes are significantly more prone to undergo ring fragmentation rather than persisting as stable carbanionic species. organic-chemistry.orgnih.gov

The generation of a carbanion at the C-2 position of a 1,3-dithiolane is achieved by treatment with a strong base. However, unlike their 1,3-dithiane counterparts which form stable anions at low temperatures, 2-lithio-1,3-dithiolanes are often transient intermediates. researchgate.net They readily undergo a base-induced ring fragmentation, yielding a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov

The inherent tendency of 2-lithiated 1,3-dithiolanes to fragment has been harnessed as a productive pathway for carbon-carbon bond formation. Instead of using the intact lithiated dithiolane as a nucleophile, the resulting dithiocarboxylate anion is intercepted by an electrophile in a one-pot, two-step sequence. nih.gov

This methodology has been successfully applied to a variety of 2-aryl-1,3-dithiolanes. The process involves initial deprotonation and fragmentation, followed by the addition of electrophiles like alkyl halides or diaryliodonium salts to trap the dithiocarboxylate anion, thereby forming a new carbon-carbon or carbon-sulfur bond and yielding a dithioester product. nih.gov Research has demonstrated that even sterically hindered reagents, such as a di(mesityl)iodonium salt, can react successfully with the dithiocarboxylate anion generated from a 2-aryl-1,3-dithiolane, affording the corresponding mesityl dithioester in good yield. nih.gov

Table 1: Synthesis of Dithioesters via Fragmentation of 2-Aryl-1,3-dithiolanes nih.gov
2-Aryl-1,3-dithiolane SubstrateElectrophileProduct (Dithioester)Yield (%)
2-Phenyl-1,3-dithiolaneMethyl iodideMethyl dithiobenzoate85
2-(4-Methoxyphenyl)-1,3-dithiolaneMethyl iodideMethyl 4-methoxydithiobenzoate90
2-(4-Chlorophenyl)-1,3-dithiolaneBenzyl bromideBenzyl 4-chlorodithiobenzoate88
2-Phenyl-1,3-dithiolaneDiphenyliodonium triflatePhenyl dithiobenzoate81
2-Phenyl-1,3-dithiolaneDi(mesityl)iodonium triflateMesityl dithiobenzoate64
2-(Naphthalen-2-yl)-1,3-dithiolaneMethyl iodideMethyl 2-naphthalenedithiocarboxylate81

Electrophilic Transformations of this compound

The 1,3-dithiolane moiety is widely used as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. nih.gov Consequently, the cleavage of this group, also known as deprotection or dethioacetalization, is a crucial transformation to regenerate the parent carbonyl functionality. These reactions involve treating the dithiolane as an electrophilic substrate, typically after activation of the sulfur atoms.

A vast number of methods have been developed for the cleavage of 1,3-dithiolanes. These protocols can be broadly categorized into hydrolytic and oxidative methods. nih.gov The choice of reagent is often dictated by the presence of other functional groups within the molecule, aiming for high chemoselectivity. Reagents used for this transformation range from metal salts and hypervalent iodine compounds to various oxidizing agents under different reaction conditions. chemrxiv.orgsci-hub.se

For instance, a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) provides a mild, metal-free method to regenerate ketones from their dithiolane derivatives in high yields. chemrxiv.org Another approach involves the use of mercury(II) nitrate (B79036) trihydrate in the solid state, which achieves rapid and efficient deprotection. nih.gov While effective, methods involving heavy metals like mercury are often avoided due to toxicity concerns. organic-chemistry.org

Oxidative cleavage is one of the most common strategies for the deprotection of 1,3-dithiolanes. The general principle involves the oxidation of one or both sulfur atoms, which converts them into better leaving groups and renders the C-2 carbon highly electrophilic and susceptible to hydrolysis.

A variety of oxidizing systems have been developed to effect this transformation. These include eco-friendly options like 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine or ammonium (B1175870) iodide in a micellar system. organic-chemistry.orgresearchgate.net Other powerful oxidative reagents include bis(trifluoroacetoxy)iodobenzene, which is particularly effective for deprotecting sensitive alkaloid substrates. organic-chemistry.org The generation of singlet molecular oxygen from precursors has also been reported as a mild method for the oxidative cleavage of C–S bonds in dithiolanes. tandfonline.com The selection of a specific oxidative strategy depends on the substrate's sensitivity and the desired reaction conditions, with a trend towards developing milder and more environmentally benign protocols. organic-chemistry.orgresearchgate.net

Table 2: Selected Oxidative Reagents for Deprotection of 1,3-Dithiolanes
Reagent/SystemTypical ConditionsKey FeaturesReference
Bis(trifluoroacetoxy)iodobenzeneAqueous acetonitrileEffective for sensitive, complex substrates. organic-chemistry.org
H₂O₂ (30%) / Iodine (cat.)Aqueous micellar system (SDS)Mild, neutral conditions, environmentally friendly. organic-chemistry.org
H₂O₂ (30%) / HBr (cat.)CH₂Cl₂Synergistic effect of bromonium ion and H₂O₂. researchgate.net
Ammonium persulfate / Montmorillonite (B579905) K-10Solid-state, microwave irradiationFast, solvent-free conditions. researchgate.net
Mercury(II) nitrate trihydrateSolid-state, grindingVery fast (1-4 min), high yields. nih.gov
Singlet Molecular OxygenGenerated from a dioxolane precursor with KOHMild conditions at room temperature. tandfonline.com
Iodine / Visible Light / O₂AcetonitrilePhotocatalytic cleavage with O₂ as the terminal oxidant. researchgate.net
Ring-Opening Reactions and Deprotection Methodologies
Non-Oxidative Dethioacetalization Protocols

The cleavage of the 1,3-dithiolane group to regenerate the parent carbonyl compound is a crucial step in its application as a protecting group. While oxidative methods are common, non-oxidative protocols are often preferred to avoid unwanted side reactions with sensitive functional groups. These methods typically involve the use of metal salts or acid catalysis.

A variety of reagents have been developed for the deprotection of 1,3-dithiolanes under non-oxidative conditions. researchgate.nettandfonline.comsci-hub.senih.gov These protocols often rely on the Lewis acidity of metal salts to activate the thioacetal for hydrolysis. While historically, mercury(II) salts were frequently used for this transformation, environmental concerns have led to the development of alternative methods. nih.govtcichemicals.com

Table 1: Selected Reagents for Non-Oxidative Dethioacetalization of 1,3-Dithiolanes

Reagent SystemConditionsComments
Silver Nitrate (AgNO₃) and IodineMild conditionsEffective for 1,3-dithianes and 1,3-dithiolanes. sci-hub.se
Thallium(III) Nitrate (Tl(NO₃)₃)MethanolEfficient for dithiane deprotection. tandfonline.comsci-hub.se
Silver(I) Perchlorate (AgClO₄)Aqueous acetoneHighly facile reactions, but potential explosion risk. sci-hub.se
Trifluoroacetic Acid (TFA)AqueousCan simultaneously remove other acid-labile protecting groups. sci-hub.se
Gallium(III) Chloride (GaCl₃)Water or Methanol/O₂Mediates the hydrolysis of dithioacetals.

It is important to note that the efficiency of these methods can be substrate-dependent, and the sterically hindered nature of the mesityl group in this compound may influence the reaction conditions required for efficient cleavage.

Oxidation of Sulfur Atoms: Synthesis and Reactivity of Sulfoxides and Sulfones

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form the corresponding sulfoxides and sulfones. researchgate.net This transformation alters the electronic properties and reactivity of the dithiolane ring, opening up further synthetic possibilities. A range of oxidizing agents can be employed, with the choice of reagent and stoichiometry determining the extent of oxidation. organic-chemistry.orgorganic-chemistry.org

For the selective oxidation of sulfides to sulfoxides, reagents such as hydrogen peroxide (H₂O₂) catalyzed by scandium triflate (Sc(OTf)₃) or the use of a recyclable ion-supported hypervalent iodine reagent have proven effective. organic-chemistry.org These methods often tolerate a variety of functional groups. To achieve further oxidation to the sulfone, stronger oxidizing conditions or different catalytic systems are typically required. For instance, hydrogen peroxide in the presence of a niobium carbide catalyst can efficiently afford sulfones, while a tantalum carbide catalyst under similar conditions yields the sulfoxide. organic-chemistry.org

The reactivity of the resulting sulfoxides and sulfones derived from this compound can be harnessed in subsequent transformations. For example, 2-(trimethylsilyl)-1,3-dithiane 1-oxide has been utilized as a reagent for the transformation of aldehydes and ketones into homologous carboxylic acids. researchgate.net

Table 2: Oxidizing Agents for the Conversion of Sulfides to Sulfoxides and Sulfones

ReagentProductKey Features
Hydrogen Peroxide (H₂O₂)/Tantalum CarbideSulfoxideHigh yield and catalyst can be recycled. organic-chemistry.org
1-HexylKuQuinone (KuQ)/O₂/LightSulfoxideMetal-free, chemoselective, and recyclable catalyst system. organic-chemistry.org
gem-DihydroperoxidesSulfoxideCatalyst-free oxidation under mild conditions. organic-chemistry.org
Hydrogen Peroxide (H₂O₂)/Niobium CarbideSulfoneHigh yield and catalyst can be recycled. organic-chemistry.org
Urea-Hydrogen Peroxide/Phthalic AnhydrideSulfoneMetal-free and environmentally benign. organic-chemistry.org
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)SulfoneVia oxidation of thiolates to sulfinates followed by alkylation. organic-chemistry.org

Fragmentation Reactions of 2-Mesityl-1,3-dithiolanes to Dithiocarboxylates

A notable reaction pathway for 2-aryl-1,3-dithiolanes, including this compound, is their base-mediated fragmentation to form aryl-dithiocarboxylates. nih.gov This transformation provides a valuable method for the synthesis of dithioesters, which are important compounds in polymer chemistry and as precursors for heterocycles. nih.gov

The reaction is initiated by the deprotonation at the C(2) position of the dithiolane ring using a strong base, such as lithium hexamethyldisilazide (LiHMDS). nih.gov This is followed by a ring-opening fragmentation to generate the dithiocarboxylate anion. This reactive intermediate can then be trapped in situ with various electrophiles, such as alkyl halides or diaryliodonium salts, to furnish a diverse range of dithioesters in good yields. nih.gov

A study has shown that using LiHMDS in cyclopentyl methyl ether (CPME) at 100 °C allows for the rapid generation of the aryl-dithiocarboxylate in just 5 minutes. nih.gov This method has been successfully applied to a variety of 2-aryl-1,3-dithiolanes, including those with electron-donating and electron-withdrawing substituents on the aryl ring. nih.gov

Role of this compound as a Protecting Group for Carbonyl Compounds

The 1,3-dithiolane moiety is a widely used protecting group for aldehydes and ketones due to its stability under a broad range of reaction conditions. researchgate.netnih.gov The this compound, in particular, benefits from the steric bulk of the mesityl group, which can enhance its stability and influence its reactivity.

Chemoselective Protection and Orthogonal Deprotection Strategies

The protection of carbonyl compounds as 1,3-dithiolanes can be achieved with high chemoselectivity. Aldehydes are generally more reactive towards thioacetalization than ketones, allowing for the selective protection of an aldehyde in the presence of a ketone. organic-chemistry.org The use of specific catalysts, such as yttrium triflate, can further enhance this chemoselectivity. organic-chemistry.org

Orthogonal deprotection strategies are essential in complex total synthesis, enabling the selective removal of one protecting group in the presence of others. The 1,3-dithiolane group can be part of such a strategy. For instance, a 1,3-dithiolane can be selectively deprotected in the presence of other protecting groups that are stable to the conditions used for dithiolane cleavage. Conversely, the stability of the dithiolane to a wide range of reagents allows for the removal of other protecting groups while the dithiolane remains intact. The specific conditions for the deprotection of a this compound would need to be carefully chosen to ensure orthogonality with other protecting groups present in the molecule.

Stereochemical Aspects and Conformational Dynamics of 2 Mesityl 1,3 Dithiolane

Conformational Analysis of the Five-Membered 1,3-Dithiolane (B1216140) Ring in 2-Mesityl Derivatives

The 1,3-dithiolane ring is not planar and typically adopts one of two puckered conformations: the envelope (Cs symmetry) or the twist (C2 symmetry) conformation. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature.

The presence of a bulky substituent at the C2 position, such as a mesityl group, significantly influences the conformational equilibrium. Due to steric hindrance between the ortho-methyl groups of the mesityl ring and the protons on the C4 and C5 atoms of the dithiolane ring, the mesityl group will preferentially occupy a pseudo-equatorial position to minimize these unfavorable interactions. This preference is expected to favor a twist conformation where the C2-substituent can be accommodated with lower steric strain compared to the envelope conformation.

Computational studies and X-ray crystallographic data on analogous 2-aryl-1,3-dithiolanes have shown that the degree of ring puckering and the preferred conformation are dependent on the nature and substitution pattern of the aryl group. For 2-Mesityl-1,3-dithiolane, it is anticipated that the dithiolane ring will adopt a twist conformation to alleviate the steric pressure exerted by the bulky mesityl group.

Table 1: General Conformational Parameters of Substituted 1,3-Dithiolanes

ParameterTypical Value RangeNote
C-S Bond Length1.80 - 1.85 Å
C-C Bond Length1.52 - 1.55 Å
S-C-S Bond Angle110 - 115°
Torsional AnglesVariableDependent on ring conformation (envelope or twist) and substituents.
Ring Inversion Barrier5 - 10 kcal/molCan be significantly higher with bulky substituents.

Impact of the Bulky Mesityl Group on Ring Inversion and Diastereotopic Relationships

The restricted rotation around the C2-aryl bond, a consequence of the steric hindrance from the ortho-methyl groups of the mesityl substituent, further contributes to the conformational stability. This hindered rotation, coupled with the slow ring inversion, leads to a well-defined three-dimensional structure where the diastereotopic nature of the methylene (B1212753) protons (at C4 and C5) becomes more pronounced. This would manifest in the 1H NMR spectrum as complex splitting patterns for these protons, likely as distinct AB quartets, especially at low temperatures.

The chemical shift difference between the diastereotopic protons is influenced by their relative orientation to the anisotropic magnetic field of the mesityl ring. One set of protons will experience shielding, while the other will be deshielded, leading to a significant separation of their signals in the NMR spectrum.

Stereoselective Transformations and the Generation of New Chiral Centers from this compound

The this compound moiety can serve as a chiral auxiliary or a precursor to a chiral center in stereoselective transformations. A key reaction of 1,3-dithiolanes is the deprotonation at the C2 position to form a stabilized carbanion, which can then react with various electrophiles.

In the case of this compound, the deprotonation of the C2-proton would generate a nucleophilic center. The bulky mesityl group is expected to effectively shield one face of the molecule. Consequently, the approach of an electrophile would be directed to the less sterically hindered face, leading to a high degree of stereoselectivity in the formation of a new stereocenter at C2.

This principle can be applied to a range of reactions, including:

Alkylation: Reaction of the C2-anion with alkyl halides.

Aldol-type reactions: Addition to aldehydes and ketones.

Michael additions: Conjugate addition to α,β-unsaturated systems.

The stereochemical outcome of these reactions would be dictated by the steric bias imposed by the mesityl group. The resulting products would possess a new chiral center at C2 with a predictable configuration. Subsequent removal of the dithiolane protecting group would unmask a carbonyl functionality, providing a route to chiral aldehydes, ketones, or carboxylic acids.

Table 2: Potential Stereoselective Reactions of this compound

Reaction TypeElectrophileExpected Outcome
AlkylationR-X (e.g., CH3I)Stereoselective formation of a 2-alkyl-2-mesityl-1,3-dithiolane.
Aldol AdditionR'CHODiastereoselective formation of a β-hydroxy dithiolane derivative.
AcylationR'COClFormation of a 2-acyl-2-mesityl-1,3-dithiolane.

This table illustrates the potential for stereoselective transformations based on the steric influence of the mesityl group. The actual degree of stereoselectivity would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Mesityl 1,3 Dithiolane

Quantum Chemical Studies on Molecular Structure, Bonding, and Electronic Properties

There are currently no available quantum chemical studies that specifically detail the molecular structure, bonding characteristics, or electronic properties of 2-Mesityl-1,3-dithiolane. Such studies would typically provide valuable data on bond lengths, bond angles, dihedral angles, Mulliken or Natural Bond Orbital (NBO) charges, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is fundamental to understanding the molecule's stability, polarity, and potential reactivity.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

The application of Density Functional Theory (DFT) to elucidate the reaction mechanisms involving this compound has not been reported in the reviewed literature. DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Analysis of Key Transformations of this compound

No transition state analyses for key chemical transformations of this compound have been published. This type of analysis is crucial for understanding the kinetics and mechanisms of reactions such as hydrolysis, oxidation, or its use as a protective group, providing detailed geometric and energetic information about the highest energy point along the reaction coordinate.

Prediction of Novel Reactivity Pathways and Selectivity Profiles

Without DFT studies, there are no computationally predicted novel reactivity pathways or selectivity profiles for this compound. Theoretical predictions can guide experimental work by identifying plausible, yet unexplored, chemical transformations and by explaining observed regio- and stereoselectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The conformational landscapes and intermolecular interactions of this compound have not been investigated using molecular dynamics (MD) simulations, according to available data. MD simulations would offer insights into the dynamic behavior of the molecule, including the flexibility of the dithiolane ring, the rotational barriers of the mesityl group, and how the molecule interacts with solvents or other chemical species over time.

Advanced Applications and Emerging Research Frontiers of 2 Mesityl 1,3 Dithiolane

Applications in Complex Organic Synthesis

The 1,3-dithiolane (B1216140) moiety is a cornerstone of synthetic organic chemistry, primarily utilized as a protecting group for carbonyl compounds and as a precursor to nucleophilic acyl anion equivalents. The presence of a bulky mesityl group at the 2-position modulates this reactivity, offering both challenges and opportunities in the synthesis of intricate molecular architectures.

Building Blocks for Polycyclic and Stereochemically Challenging Molecules

While specific examples detailing the use of 2-Mesityl-1,3-dithiolane in the construction of polycyclic systems are not prevalent in the literature, the general utility of 2-aryl-1,3-dithiolanes suggests its potential in this area. The dithiolane ring can act as a masked carbonyl group, allowing for the construction of complex frameworks that would be otherwise sensitive to the reactivity of an unprotected aldehyde or ketone. The steric bulk of the mesityl group can be exploited to influence the stereochemical outcome of reactions at or near the dithiolane ring, directing the approach of reagents to the less hindered face of the molecule. This diastereoselective control is crucial in the synthesis of stereochemically rich polycyclic molecules.

For instance, in analogous systems, the deprotonation of 2-aryl-1,3-dithiolanes generates a nucleophilic center that can participate in carbon-carbon bond-forming reactions. The trajectory of an incoming electrophile would be significantly influenced by the large mesityl group, potentially leading to high levels of stereocontrol in the formation of new chiral centers. This approach is particularly valuable in the synthesis of natural products and their analogs, where precise control of stereochemistry is paramount.

Precursors for Specialized Functional Groups and Novel Scaffolds

Research has demonstrated that 2-aryl-1,3-dithiolanes can serve as effective precursors for the synthesis of a variety of functional groups. A notable example involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate aryl-dithiocarboxylates. These intermediates can then be trapped with various electrophiles to furnish a library of dithioesters.

In a relevant study, the reaction of 2-aryl-1,3-dithiolanes with the sterically encumbered di(mesityl)iodonium salt was successful, yielding the corresponding dithioester products in good yields. This highlights the utility of even sterically hindered dithiolanes in generating valuable functional groups. The steric properties of the aryl group on the dithiolane ring were found to be more influential on the reaction's success than the electronic properties.

Reactant 1Reactant 2ProductYield (%)
2-Aryl-1,3-dithiolaneDi(mesityl)iodonium saltDithioester64-83%
2-(o-tolyl)-1,3-dithiolaneDiphenyliodonium triflateDithioester34%

This methodology provides a pathway to novel molecular scaffolds that might be otherwise difficult to access. The resulting dithioesters are themselves versatile intermediates, finding application as chain transfer agents in polymer chemistry and as precursors for the synthesis of various heterocyclic compounds.

Strategic Intermediates in Total Synthesis of Natural Products and Related Targets

The application of 1,3-dithianes, close relatives of 1,3-dithiolanes, is well-documented in the total synthesis of natural products. researchgate.net They serve as crucial intermediates, enabling key carbon-carbon bond formations and the introduction of complex functionality. By analogy, 2-aryl-1,3-dithiolanes, including the sterically demanding this compound, are poised to play a similar role.

The "umpolung" or reversal of polarity of a carbonyl group, facilitated by the dithiolane moiety, is a powerful strategy in the retrosynthetic analysis of complex natural products. A lithiated 2-aryl-1,3-dithiolane can act as an acyl anion equivalent, reacting with electrophiles to form key bonds that would be challenging to forge using traditional methods. The mesityl group in this compound would likely enhance the stability of the corresponding anion and, as previously mentioned, exert significant stereocontrol in subsequent reactions.

While specific total syntheses employing this compound are not yet reported, the extensive use of related dithianes in the synthesis of natural products such as the anticancer agent steganacin underscores the potential of this class of compounds as strategic intermediates. frontiersin.org

Potential in Materials Science and Engineering (Non-Biological Focus)

The unique electronic and structural features of the 1,3-dithiolane ring, when combined with the properties of the mesityl group, suggest potential applications in the field of materials science. The sulfur atoms of the dithiolane can participate in coordination to metals and influence the electronic properties of materials, while the bulky and rigid mesityl group can impact morphology and intermolecular interactions.

Components in the Design of New Materials with Specific Optical or Electrical Properties

Compounds containing 1,3-dithia heterocycles often exhibit interesting electronic and optical properties. researchgate.net The incorporation of a 2-ylidene-1,3-dithiole fragment, for example, can lead to materials that absorb in the near-UV and visible regions of the electromagnetic spectrum. researchgate.net While not a dithiolane, this highlights the potential of related sulfur-containing heterocycles in optical materials.

The high sulfur content in dithiolane-containing polymers contributes to a high refractive index. rsc.org This property is valuable in the fabrication of optical components such as lenses and coatings. The bulky mesityl group in a polymer derived from this compound could potentially disrupt chain packing, leading to materials with altered optical and physical properties compared to polymers with less sterically demanding substituents.

Integration into Conducting Polymers and Nonlinear Optical Materials

The development of organic materials with nonlinear optical (NLO) properties is an active area of research. nih.gov These materials have potential applications in technologies such as optical data storage and telecommunications. nih.gov The design of NLO materials often involves creating molecules with a donor-π-acceptor architecture to facilitate intramolecular charge transfer. While not a classic example of this architecture, the dithiolane ring with its sulfur atoms could potentially act as a weak electron donor, and the mesityl group could be further functionalized to tune the electronic properties of the molecule.

Furthermore, dithiolane derivatives have been explored as monomers for polymerization. rsc.orgresearchgate.net The resulting polymers, containing disulfide linkages in their backbone, can exhibit dynamic properties. While the direct integration of this compound into conducting polymers has not been extensively studied, the general principles of conducting polymer design suggest that dithiolane-containing monomers could be copolymerized with other electronically active units to create novel materials. The mesityl group would likely influence the solubility, processability, and solid-state morphology of such polymers, which are critical factors in their performance in electronic devices.

Role as Precursors for Advanced Functional Materials

One of the significant applications of 2-aryl-1,3-dithiolanes is their role as precursors to dithioesters, which are crucial in polymer chemistry. nih.gov Base-mediated fragmentation of the 1,3-dithiolane ring leads to the formation of aryl-dithiocarboxylates. acs.org These intermediates can be subsequently reacted with various agents to produce a diverse library of dithioesters. nih.gov

Dithioesters are highly effective chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. openrepository.com RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com The choice of the "Z" group in the RAFT agent, which would be the mesityl group in this case, is critical in controlling the polymerization of different types of monomers. openrepository.com Aromatic dithioesters, in particular, have been shown to provide good control over the polymerization of more-activated monomers like styrenes and acrylates. researchgate.net

The steric bulk of the mesityl group in this compound could influence the reactivity and effectiveness of the resulting dithioester as a RAFT agent. Steric properties of the aryl group on the dithiolane ring have been noted to be influential in the success of subsequent reactions. acs.org This suggests that dithioesters derived from this compound could offer unique control over polymerization kinetics and the properties of the resulting polymers.

PrecursorIntermediateApplicationPolymerization Technique
2-Aryl-1,3-dithiolanesAryl-dithiocarboxylatesDithioesters for Polymer SynthesisReversible Addition-Fragmentation chain Transfer (RAFT)
This compound (hypothetical)Mesityl-dithiocarboxylatePotentially a sterically hindered RAFT agentRAFT Polymerization

Catalytic Applications (e.g., as Ligands for Metal Catalysis or Organocatalysts)

There is currently a lack of specific research demonstrating the use of this compound as a ligand for metal catalysis or as an organocatalyst. However, the chemistry of related sulfur-containing heterocyclic compounds offers some insights into its potential in this area.

The sulfur atoms in the 1,3-dithiolane ring possess lone pairs of electrons that could potentially coordinate to metal centers, making them candidates for ligands in coordination chemistry. The steric hindrance provided by the mesityl group is a significant feature in ligand design. researchgate.net Sterically demanding ligands can influence the coordination geometry, stability, and catalytic activity of metal complexes. nih.gov For instance, sterically tuned N-heterocyclic carbene ligands have been shown to be efficient in forming hindered products in Ru-catalyzed olefin metathesis. nih.gov It is conceivable that this compound could act as a bidentate or monodentate ligand, with the mesityl group influencing the steric environment around the metal center, thereby affecting the selectivity and efficiency of catalytic reactions.

In the realm of organocatalysis, the dithiolane moiety itself is not a common catalytic motif. However, the principles of using sterically hindered molecules to control reaction stereochemistry are well-established. Future research could explore the possibility of functionalizing the this compound scaffold to incorporate catalytically active groups, where the mesityl group would serve to create a specific chiral pocket or to direct the approach of substrates.

Future Directions and Perspectives in this compound Research

The future research on this compound is likely to be driven by a deeper exploration of the unique properties conferred by the sterically bulky mesityl group.

In Materials Science:

Advanced Polymer Architectures: A key area for future investigation is the synthesis of mesityl-containing dithioesters from this compound and their systematic evaluation as RAFT agents. Research could focus on how the steric hindrance of the mesityl group affects the control over polymerization of various monomers and the thermal and mechanical properties of the resulting polymers.

Stimuli-Responsive Materials: Dithiolane-containing polymers have been used to create dynamic and responsive materials. acs.org Future work could explore the incorporation of the this compound moiety into polymer backbones or as pendant groups to create materials that respond to specific stimuli, with the mesityl group potentially influencing the nature and rate of the response.

In Catalysis:

Novel Ligand Development: A systematic investigation into the coordination chemistry of this compound with various transition metals is a promising research direction. This would involve synthesizing and characterizing the resulting metal complexes and evaluating their catalytic activity in a range of organic transformations. The steric bulk of the mesityl group could lead to unique selectivity profiles.

Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to its use in asymmetric catalysis. The combination of the chiral dithiolane backbone and the bulky mesityl group could create a well-defined chiral environment for enantioselective reactions.

Q & A

Q. How can metabolic pathways of 1,3-dithiolanes be predicted or validated in vitro?

  • Methodological Answer : S-oxidation to sulfoxides and sulfones is a primary metabolic pathway. Use liver microsomal assays (e.g., rat S9 fractions) with LC-MS/MS to detect metabolites. Comparative studies with structurally related compounds (e.g., 2-methyl-1,3-dithiolane) provide mechanistic insights .

Notes

  • Contradictions : Discrepancies in reaction outcomes (e.g., tautomer formation) highlight the need for mechanistic validation .
  • Generalization : While some evidence pertains to analogous 1,3-dithiolanes (e.g., 2-methyl or 2-acetyl derivatives), methodologies are transferable to this compound with adjustments for steric/electronic effects of the mesityl group.

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